An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinking reagent that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester, enables the covalent linkage of biomolecules with high specificity and efficiency. This guide provides a comprehensive overview of the core properties, reaction mechanisms, and applications of Mal-amido-PEG4-TFP ester, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction
The precise chemical linkage of biomolecules is fundamental to the development of targeted therapeutics, advanced diagnostics, and novel research tools. Heterobifunctional crosslinkers are indispensable reagents in this context, allowing for the controlled conjugation of two different molecular entities. Mal-amido-PEG4-TFP ester is a prominent member of this class of reagents, offering distinct advantages for researchers and drug developers.
This crosslinker incorporates three key functional components:
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A Maleimide Group: This moiety reacts specifically with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides. This reaction is highly selective within a specific pH range, enabling site-specific modification.
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A Tetrafluorophenyl (TFP) Ester: This activated ester reacts efficiently with primary amines, such as those present on the side chains of lysine (B10760008) residues and the N-terminus of proteins. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[1]
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A Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain composed of four ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can minimize potential immunogenicity.[2]
This guide will delve into the technical details of Mal-amido-PEG4-TFP ester, providing a robust resource for its effective application.
Physicochemical and Reactive Properties
A thorough understanding of the physicochemical and reactive properties of Mal-amido-PEG4-TFP ester is essential for its successful use in bioconjugation. Key quantitative data are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C24H28F4N2O9 | [3][4] |
| Molecular Weight | 564.48 g/mol | [5][6] |
| Exact Mass | 564.1731 | [3] |
| Appearance | Colorless to light yellow viscous liquid | [5] |
| Purity | >95% | [3] |
| Solubility | Soluble in DMSO, DCM | [6] |
Reactive Properties and Conditions
| Feature | Description | Optimal pH | Reference |
| Maleimide Group | Reacts with sulfhydryl (thiol) groups to form a stable thioether bond. | 6.5 - 7.5 | [2] |
| TFP Ester Group | Reacts with primary amine groups to form a stable amide bond. More resistant to hydrolysis than NHS esters. | 7.5 - 8.0 | [1][7] |
Reaction Mechanism and Signaling Pathway
The utility of Mal-amido-PEG4-TFP ester lies in its ability to facilitate a two-step, sequential conjugation, thereby minimizing the formation of unwanted homodimers. The general mechanism involves the reaction of one functional group first, followed by purification and then the reaction of the second functional group.
Caption: Reaction mechanism of Mal-amido-PEG4-TFP ester.
Experimental Protocols
The following protocols provide a detailed methodology for a typical two-step bioconjugation reaction using Mal-amido-PEG4-TFP ester.
Materials and Reagents
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Protein A (containing primary amines, e.g., an antibody)
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Molecule B (containing a sulfhydryl group, e.g., a cysteine-containing peptide or a small molecule drug)
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Mal-amido-PEG4-TFP ester
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Amine-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
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Thiol-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0)
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Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for TFP ester; 10 mM cysteine for maleimide)
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Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Step 1: Reaction of TFP Ester with Primary Amines of Protein A
This step involves the labeling of the amine-containing protein with the TFP ester end of the crosslinker.
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Preparation of Protein A: Dissolve Protein A in the amine-reactive reaction buffer to a final concentration of 1-5 mg/mL.
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Preparation of Crosslinker Stock Solution: Immediately before use, dissolve Mal-amido-PEG4-TFP ester in anhydrous DMSO to a concentration of 10 mM.[5]
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Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
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Quenching (Optional): To quench any unreacted TFP ester, add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
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Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the thiol-reactive reaction buffer.
Step 2: Reaction of Maleimide with Sulfhydryl Group of Molecule B
This step conjugates the maleimide-activated Protein A with the thiol-containing molecule.
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Preparation of Molecule B: Dissolve Molecule B in the thiol-reactive reaction buffer. If Molecule B is a protein with disulfide bonds, it may require reduction with a reagent like TCEP prior to this step, followed by purification.
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Reaction: Add a 1.5- to 5-fold molar excess of the dissolved Molecule B to the purified, maleimide-activated Protein A from Step 1.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching (Optional): To quench any unreacted maleimide groups, add the quenching reagent to a final concentration of 10 mM and incubate for 15 minutes at room temperature.
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Purification and Characterization: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography. Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of a bioconjugate using Mal-amido-PEG4-TFP ester.
Caption: Experimental workflow for bioconjugate synthesis.
Applications in Drug Development
The unique properties of Mal-amido-PEG4-TFP ester make it highly suitable for cutting-edge applications in drug development.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. Mal-amido-PEG4-TFP ester can be used to attach the drug to the antibody. Typically, the TFP ester reacts with lysine residues on the antibody, and the maleimide group reacts with a thiol-containing linker on the cytotoxic drug.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] Mal-amido-PEG4-TFP ester is an ideal PEG-based PROTAC linker.[5][6][8] It can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Storage and Stability
Proper storage of Mal-amido-PEG4-TFP ester is crucial to maintain its reactivity.
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Neat Material: Store at -20°C, sealed and protected from moisture. It is stable for months to years under these conditions.[3]
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Stock Solutions in Anhydrous Solvent: Store at -20°C or -80°C. At -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Conclusion
Mal-amido-PEG4-TFP ester is a versatile and powerful heterobifunctional crosslinker with broad applications in bioconjugation and drug development. Its defined structure, which includes a thiol-reactive maleimide, an amine-reactive TFP ester, and a hydrophilic PEG spacer, provides researchers with a high degree of control over the conjugation process. The enhanced stability of the TFP ester and the beneficial properties of the PEG linker make it a superior choice for the synthesis of complex biomolecules such as ADCs and PROTACs. The detailed protocols and technical data provided in this guide serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this important chemical tool.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mal-amido-PEG4-TFP ester, 1807540-84-6 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Mal-amido-PEG4-TFP ester | C24H28F4N2O9 | CID 91757746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mal-amido-PEG4-TFP ester CAS#: 1807540-84-6 [m.chemicalbook.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
